{4-[(Z)-{(2Z)-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid
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Overview
Description
2-[4-({3-(4-ETHYLPHENYL)-2-[(4-ETHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETIC ACID is a complex organic compound with a molecular formula of C28H26N2O4S This compound features a thiazolidinone ring, which is known for its diverse biological activities
Preparation Methods
The synthesis of 2-[4-({3-(4-ETHYLPHENYL)-2-[(4-ETHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETIC ACID involves multiple steps, typically starting with the formation of the thiazolidinone ring. This can be achieved through the reaction of ethylphenyl isothiocyanate with an appropriate amine, followed by cyclization. The resulting intermediate is then reacted with phenoxyacetic acid under specific conditions to yield the final product .
Chemical Reactions Analysis
2-[4-({3-(4-ETHYLPHENYL)-2-[(4-ETHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Scientific Research Applications
2-[4-({3-(4-ETHYLPHENYL)-2-[(4-ETHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-[4-({3-(4-ETHYLPHENYL)-2-[(4-ETHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETIC ACID involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes, potentially inhibiting their activity. The phenoxyacetic acid moiety may bind to receptors, modulating their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar compounds to 2-[4-({3-(4-ETHYLPHENYL)-2-[(4-ETHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETIC ACID include:
Thiazolidinone derivatives: These compounds share the thiazolidinone ring and exhibit similar biological activities.
Phenoxyacetic acid derivatives: Compounds with the phenoxyacetic acid moiety, used in various chemical and biological applications.
Ethylphenyl derivatives: These compounds contain ethylphenyl groups and are used in the synthesis of pharmaceuticals and other organic compounds.
Properties
Molecular Formula |
C28H26N2O4S |
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Molecular Weight |
486.6 g/mol |
IUPAC Name |
2-[4-[(Z)-[3-(4-ethylphenyl)-2-(4-ethylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C28H26N2O4S/c1-3-19-5-11-22(12-6-19)29-28-30(23-13-7-20(4-2)8-14-23)27(33)25(35-28)17-21-9-15-24(16-10-21)34-18-26(31)32/h5-17H,3-4,18H2,1-2H3,(H,31,32)/b25-17-,29-28? |
InChI Key |
DRTKXJBPERYCRU-KSVGNYRWSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CC=C(C=C3)OCC(=O)O)/S2)C4=CC=C(C=C4)CC |
Canonical SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)S2)C4=CC=C(C=C4)CC |
Origin of Product |
United States |
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